![molecular formula C26H25N9 B5139220 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline](/img/structure/B5139220.png)
4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline, also known as DABCO-TZV, is a compound that has been extensively studied for its potential applications in scientific research. It is a tetrazole-based compound that has been synthesized using various methods. In
作用機序
The mechanism of action of 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline is not fully understood. However, it has been suggested that the compound may act as a ROS scavenger, thereby protecting cells from oxidative stress. Additionally, 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline may generate singlet oxygen upon irradiation, which can induce cell death in cancer cells during PDT.
Biochemical and Physiological Effects:
4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline has been shown to have low toxicity in vitro and in vivo. It has been reported to exhibit good biocompatibility and cell permeability, making it a promising tool for biological imaging and sensing. Additionally, 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline has been shown to induce apoptosis in cancer cells during PDT.
実験室実験の利点と制限
4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline has several advantages for lab experiments. It exhibits excellent fluorescent properties, making it a useful tool for fluorescence imaging. It is also easy to synthesize and has good stability. However, 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline has some limitations, including its limited solubility in water and its relatively high cost.
将来の方向性
There are several future directions for the research of 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of new applications for 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline, such as in the development of new sensors for detecting ROS. Additionally, the potential of 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline as a photosensitizer for PDT needs to be further explored.
Conclusion:
In conclusion, 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline is a tetrazole-based compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit excellent fluorescent properties, making it a useful tool for fluorescence imaging. Additionally, 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline has been used as a probe for detecting ROS in cells, as a photosensitizer for PDT, and as a catalyst for various organic reactions. While 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline has several advantages for lab experiments, it also has some limitations. Further research is needed to explore the full potential of 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline in scientific research.
合成法
4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline can be synthesized using various methods, including the Huisgen 1,3-dipolar cycloaddition reaction, Sonogashira coupling reaction, and Suzuki coupling reaction. Among these methods, the Huisgen 1,3-dipolar cycloaddition reaction is the most commonly used method for the synthesis of 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline. This method involves the reaction of an azide and an alkyne to form a triazole ring.
科学的研究の応用
4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline has been extensively studied for its potential applications in scientific research. It has been shown to exhibit excellent fluorescent properties, making it a useful tool for fluorescence imaging. It has also been used as a probe for detecting reactive oxygen species (ROS) in cells. Additionally, 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline has been used as a photosensitizer for photodynamic therapy (PDT) and as a catalyst for various organic reactions.
特性
IUPAC Name |
4-[2,2-bis(1-phenyltetrazol-5-yl)ethenyl]-N,N-diethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N9/c1-3-33(4-2)21-17-15-20(16-18-21)19-24(25-27-29-31-34(25)22-11-7-5-8-12-22)26-28-30-32-35(26)23-13-9-6-10-14-23/h5-19H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGPVPNCIQNQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C2=NN=NN2C3=CC=CC=C3)C4=NN=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

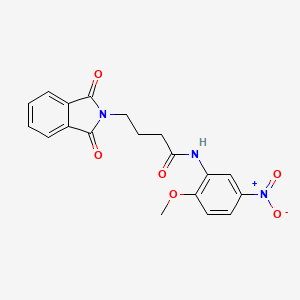
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5139152.png)
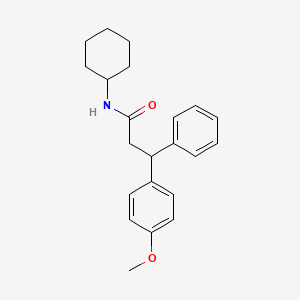
![N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5139163.png)
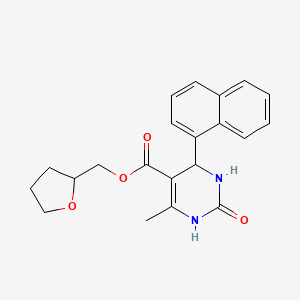
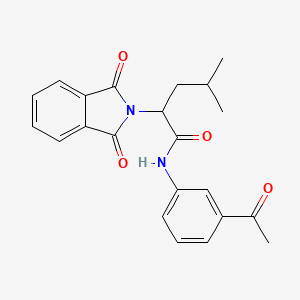
![6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139183.png)
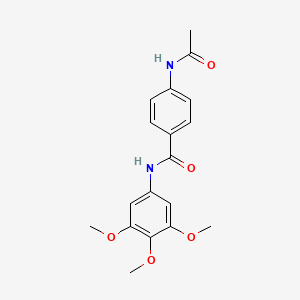
![4-[(4-chlorobenzyl)sulfonyl]morpholine](/img/structure/B5139193.png)
![methyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B5139194.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5139207.png)

![4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine](/img/structure/B5139225.png)
![(2E)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-2-butenamide](/img/structure/B5139226.png)